3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2BrN5O |
|---|---|
Molecular Weight |
216.00 g/mol |
IUPAC Name |
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrN5O/c5-3-1-2(11-8-3)4-6-9-10-7-4/h1H,(H,6,7,9,10) |
InChI Key |
NDEMNTNFPWRMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)C2=NNN=N2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Bromo 5 2h Tetrazol 5 Yl 1,2 Oxazole and Analogues
Retrosynthetic Disconnection Analysis of the 3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections can be envisioned as follows:
C-Br Bond Disconnection: The bromine atom at the 3-position of the 1,2-oxazole ring can be retrosynthetically removed to simplify the target to a 5-(2H-tetrazol-5-yl)-1,2-oxazole precursor. This suggests a late-stage halogenation step in the forward synthesis.
C-C Bond Disconnection: The bond connecting the 1,2-oxazole and tetrazole rings can be disconnected. This leads to two key synthons: a 5-substituted 1,2-oxazole synthon (e.g., a 1,2-oxazole-5-carbonitrile) and a tetrazole-forming reagent (e.g., an azide). The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established transformation, often proceeding via a [3+2] cycloaddition with an azide (B81097) source. bohrium.com
1,2-Oxazole Ring Disconnection ([3+2] Cycloaddition): The 1,2-oxazole ring itself is amenable to a powerful retrosynthetic disconnection corresponding to a [3+2] cycloaddition reaction. This approach breaks the ring into a nitrile oxide and an alkyne or alkene. For the target molecule, this would involve the disconnection to a halo-substituted nitrile oxide and an alkyne bearing the precursor to the tetrazole ring.
These disconnections suggest a synthetic strategy that could involve the initial construction of a functionalized alkyne, followed by a cycloaddition to form the 1,2-oxazole ring, and subsequent modifications to introduce the bromine and form the tetrazole ring.
Construction of the 1,2-Oxazole Ring System
The formation of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule and its analogues. Several robust methodologies can be employed for this purpose.
The [3+2] cycloaddition of nitrile oxides with alkynes is a highly efficient and widely used method for the synthesis of isoxazoles. mdpi.com In the context of synthesizing the target molecule, a plausible route would involve the reaction of a bromo-substituted nitrile oxide with an alkyne bearing a nitrile group, which can later be converted to the tetrazole.
The general reaction is as follows:
| Reactant 1 | Reactant 2 | Product | Description |
|---|---|---|---|
| Bromo-substituted Nitrile Oxide | Nitrile-bearing Alkyne | 3-Bromo-5-(cyanomethyl)-1,2-oxazole | Formation of the 1,2-oxazole ring with precursors for the final functional groups. |
The nitrile oxide can be generated in situ from the corresponding aldoxime via oxidation. An intramolecular variation of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), is also a powerful tool for constructing fused ring systems. mdpi.com While not directly applicable to the non-fused target molecule, it highlights the versatility of this cycloaddition strategy.
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various heterocyclic systems under mild conditions. While many gold-catalyzed methods lead to the formation of 1,3-oxazoles, there are approaches that can be considered for the synthesis of related analogues. For instance, gold-catalyzed intermolecular [3+2]-cycloadditions of N-nucleophilic 1,3-N,O-dipole equivalents with unsymmetrical internal alkynes have been shown to produce highly substituted 2,4,5-(hetero)aryl oxazoles with high regioselectivity. rsc.org
The application of gold catalysis directly to the synthesis of this compound is not well-documented. However, the development of novel gold-catalyzed cycloadditions remains an active area of research and could potentially offer a future pathway to such structures.
The Van Leusen oxazole (B20620) synthesis is a classic and highly effective method for the preparation of 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This reaction proceeds through a two-step [3+2] cycloaddition mechanism. nih.gov While this method directly yields 1,3-oxazoles, its principles and the versatility of the TosMIC reagent have inspired the development of synthetic routes to a wide array of heterocyclic analogues.
For example, bromo-substituted aryloxazoles have been synthesized using a combination of the Van Leusen reaction to form the oxazole core, followed by electrophilic bromination with N-bromosuccinimide (NBS). mdpi.com
| Starting Material | Reagents | Key Transformation | Product Type |
|---|---|---|---|
| 2,5-dimethoxybenzaldehyde | 1. TosMIC, K2CO3 2. NBS, THF | Van Leusen oxazole synthesis followed by bromination | Bromo-substituted aryloxazole |
This two-step approach, combining a foundational ring-forming reaction with a subsequent functionalization, provides a strategic blueprint that could be conceptually adapted for the synthesis of the target 3-bromo-1,2-oxazole, where a different initial ring-forming reaction would be employed.
Condensation and Cyclodehydration Pathways
Bredereck Reaction Modifications for 1,2-Oxazoles
The Bredereck reaction traditionally involves the synthesis of 1,3-oxazoles by reacting α-haloketones with amides, making it an efficient process for this class of heterocycles. ijpsonline.comijpsonline.com However, the target compound features a 1,2-oxazole (isoxazole) ring, a structural isomer of oxazole. Therefore, direct application of the Bredereck reaction is not feasible for the synthesis of the 1,2-oxazole core.
Analogous strategies for synthesizing the 1,2-oxazole ring often involve the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. A key synthetic precursor for a 3-bromo-1,2-oxazole would be a β-dicarbonyl compound or a derivative that can undergo cyclization with hydroxylamine. Modifications of classical methods often focus on improving yields, simplifying workup procedures, and expanding substrate scope under milder conditions.
Multi-Component Reactions for Oxazole Annulation
While the target is a 1,2-oxazole, the principles of multi-component reactions (MCRs) developed for 1,3-oxazoles offer insight into convergent synthetic design. MCRs for 1,3-oxazoles, such as the van Leusen or Robinson-Gabriel-type syntheses, combine three or more starting materials in a single pot to rapidly build molecular complexity. researchgate.netacs.orgnih.gov For instance, an acid-promoted MCR can synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.org
For the synthesis of the 1,2-oxazole core, MCRs typically involve the reaction of an aldehyde, hydroxylamine, and a third component that provides the remaining carbon atoms of the ring. These one-pot procedures are highly efficient and atom-economical, providing rapid access to diversely substituted isoxazole (B147169) scaffolds.
Strategic Derivatization of Pre-Formed Oxazole Scaffolds
Once the core oxazole (or in this case, 1,2-oxazole) ring is formed, strategic derivatization is necessary to install the required substituents. To obtain the target compound, a pre-formed 1,2-oxazole would need to undergo bromination at the 3-position and be functionalized at the 5-position with a nitrile group, which serves as the precursor to the tetrazole ring.
Electrophilic aromatic bromination is a common method for introducing bromine onto a heteroaromatic ring. mdpi.com For a 1,2-oxazole, the regioselectivity of bromination would depend on the existing substituents and reaction conditions. For example, the bromination of a dimethoxy oxazole derivative with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) has been shown to yield various bromo-substituted products. mdpi.com
Functionalization at the 5-position to introduce a nitrile group can be achieved through various cross-coupling reactions or by starting with a synthon that already contains a protected nitrile or a group that can be readily converted to a nitrile.
Methodologies for Introducing the 2H-Tetrazole Moiety
The 2H-tetrazole moiety is a critical pharmacophore found in numerous pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group. nih.govacs.org Its synthesis is a key step in the preparation of the target molecule.
[3+2] Cycloaddition of Azides with Nitrile Precursors
The most proficient and widely used method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an azide source and an organic nitrile. nih.govacs.orgnih.govresearchgate.netuchicago.edu This reaction, often referred to as a "click" reaction, forms the stable, aromatic tetrazole ring with high efficiency. The reaction involves the addition of an azide, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to the carbon-nitrogen triple bond of the nitrile precursor. nih.govrsc.org
This method is broadly applicable to a wide range of nitrile substrates, including aromatic, aliphatic, and vinyl nitriles. organic-chemistry.org The reaction typically requires heat and can be catalyzed by various Lewis acids or transition metals to proceed under milder conditions and with improved yields. acs.org
Optimizing Catalyst Systems (e.g., Dibutyltin (B87310) Oxide)
To overcome the high activation energy often associated with the [3+2] cycloaddition, various catalysts have been developed. acs.org Organotin compounds, such as dibutyltin oxide (Bu₂SnO), have been shown to be effective catalysts for the addition of trimethylsilyl azide to nitriles. rsc.orgacs.org The use of dibutyltin oxide allows the reaction to proceed under milder conditions, typically heating at 80-120 °C in a solvent like toluene (B28343). rsc.org Polymer-supported organotin azides have also been developed to facilitate easier product purification and catalyst recycling, minimizing tin contamination in the final product. scielo.br Other successful catalyst systems include cobalt(II) complexes, zinc salts, copper catalysts, and silica (B1680970) sulfuric acid, each offering advantages in terms of reaction conditions, substrate scope, and yields. nih.govacs.orgnih.govresearchgate.net
Table 1: Comparison of Catalysts for Tetrazole Synthesis via [3+2] Cycloaddition
| Catalyst | Azide Source | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Dibutyltin Oxide | TMSN₃ | Toluene, 80-120 °C | Effective for TMSN₃ addition | rsc.org |
| Cobalt(II) Complex | NaN₃ | DMSO, 110 °C | Excellent yields, homogeneous catalysis | nih.gov, acs.org |
| Zinc Salts (e.g., ZnBr₂) | NaN₃ | Water, reflux | Broad scope, uses water as solvent | organic-chemistry.org |
| Silica Sulfuric Acid | NaN₃ | DMF | Heterogeneous catalyst, easy separation | nih.gov |
Solvent and Temperature Effects on Yield and Selectivity
The choice of solvent and reaction temperature has a profound impact on the yield and rate of the [3+2] cycloaddition reaction. Studies on cobalt-catalyzed tetrazole synthesis from benzonitrile (B105546) and sodium azide demonstrated a strong solvent dependency. nih.govacs.org High-boiling, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) were found to be superior, providing excellent to high yields. nih.govacs.org In contrast, solvents like acetonitrile (B52724) (ACN) gave moderate yields, while methanol (B129727) and toluene were largely inefficient. nih.govacs.org The reaction temperature is typically elevated, often around 110 °C, to ensure a reasonable reaction rate, although the optimal temperature can vary with the specific catalyst and substrates used. nih.govacs.orgrsc.org
Table 2: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| DMSO | 110 | 12 | 99 | nih.gov, acs.org |
| DMF | 110 | 12 | 80 | nih.gov, acs.org |
| Acetonitrile | 110 | 12 | 50 | nih.gov, acs.org |
| Methanol | 110 | 12 | 20 | nih.gov, acs.org |
| Toluene | 110 | 12 | 15 | nih.gov, acs.org |
Data derived from a Co(II)-catalyzed reaction of benzonitrile with NaN₃. nih.govacs.org
Alternative One-Pot Multi-Component Routes to Tetrazoles
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds in a single step, minimizing waste and saving time. nih.gov For the synthesis of the tetrazole moiety in the target molecule, MCRs that directly generate 5-substituted tetrazoles are highly valuable. A prominent example is the Ugi-azide four-component reaction. While traditionally used to generate α-aminoacyl-tetrazoles, this reaction can be adapted. For instance, a precursor such as a 3-bromo-1,2-oxazole-5-carbaldehyde could theoretically react with an amine, an isocyanide, and an azide source (e.g., trimethylsilyl azide) to assemble the tetrazole ring adjacent to the isoxazole core.
Another powerful one-pot approach involves the [3+2] cycloaddition of an azide source with a nitrile. nih.gov A plausible route to the target compound would begin with the synthesis of a 3-bromo-1,2-oxazole-5-carbonitrile precursor. This nitrile could then be converted to the 5-tetrazolyl group in a one-pot reaction using sodium azide, often with a Lewis acid catalyst or an ammonium (B1175870) salt promoter. This method is widely used for its reliability and high yields in forming the 5-substituted-1H-tetrazole ring system.
More advanced multi-component strategies can build even greater complexity. For example, a one-pot, three-component reaction using isothiocyanates, amines, and sodium azide has been developed, although this often requires mercury salts for desulfurization, which is a significant drawback. nih.gov The development of cleaner, metal-free one-pot protocols is an active area of research. These reactions typically proceed through an in situ generated carbodiimide (B86325) or cyanamide (B42294) intermediate, which then undergoes cycloaddition with the azide.
Table 1: Comparison of One-Pot Tetrazole Syntheses
| Reaction Name | Components | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Ugi-Azide Reaction | Aldehyde/Ketone, Amine, Isocyanide, Azide | α-Adduct | High complexity generation, convergent | Limited to specific substitution patterns |
| [3+2] Cycloaddition | Nitrile, Azide | - | High yields, reliable, common | Requires pre-functionalized nitrile |
| Ponnuswamy Procedure | Isothiocyanate, Amine, Azide | Carbodiimide | Three-component | Often requires toxic heavy-metal reagents |
Regioselective Functionalization of the Tetrazole Ring
The formation of a 5-substituted tetrazole from a nitrile and an azide initially yields a 1H-tetrazole, which exists as a mixture of 1H and 2H tautomers. To obtain the specific 2H-isomer required for the target molecule, a subsequent N-functionalization step is necessary. The alkylation or arylation of the tetrazole anion is a critical step where regioselectivity is a major challenge, as it can produce both N1- and N2-substituted isomers. organic-chemistry.org
The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the steric and electronic properties of the substituent on the tetrazole ring (the isoxazole moiety in this case), the nature of the electrophile, the solvent, and the counter-ion. Generally, SN2-type reactions with alkyl halides often favor the N2 position, which is sterically more accessible. google.com In contrast, bulkier electrophiles or conditions that favor an SN1-type mechanism may lead to a higher proportion of the thermodynamically more stable N1 isomer.
To achieve high regioselectivity for the N2 position, specific methodologies have been developed. For instance, metal-free N2-arylation using diaryliodonium salts has been shown to be highly regioselective for the 2-position of 5-substituted-1H-tetrazoles. researchgate.net This method provides a direct route to 2,5-disubstituted tetrazoles under mild conditions. researchgate.net The choice of reaction conditions is paramount to directing the functionalization to the desired nitrogen atom, thereby ensuring the correct final structure of the target compound. nih.gov
Table 2: Factors Influencing Regioselectivity of Tetrazole N-Alkylation
| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale |
|---|---|---|---|
| Electrophile | Bulky, SN1-type (e.g., t-butyl) | Small, SN2-type (e.g., methyl) | Steric hindrance at N1 is greater. |
| Solvent | Polar protic | Polar aprotic (e.g., DMF, Acetonitrile) | Stabilizes carbocation for SN1; SN2 proceeds faster in aprotic solvents. |
| Counter-ion | Ag+ | Na+, K+ | Silver coordination can direct substitution to N1. |
| C5-Substituent | Electron-withdrawing | Electron-donating | Alters the nucleophilicity of the respective nitrogen atoms. |
Selective Introduction of the Bromine Atom at the 3-Position
Direct Electrophilic Bromination of Oxazole Precursors
Direct electrophilic halogenation of the isoxazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. Therefore, direct bromination of a 5-(2H-tetrazol-5-yl)-1,2-oxazole precursor with electrophilic bromine sources like N-bromosuccinimide (NBS) or bromine (Br₂) would likely yield the undesired 4-bromo isomer.
To achieve substitution at the C3 position, a directed strategy is required. One common approach is directed ortho-metalation. If the C5 substituent allows, deprotonation at C4 can be followed by a halogen dance rearrangement to move the metal to C3, although this is more common for moving a halogen from C5 to C4. A more direct route involves the deprotonation of the C3 proton. However, the C3 proton of an isoxazole is generally not very acidic. Synthesis of the isoxazole ring from an appropriately substituted precursor is often a more viable strategy for installing a C3-halogen.
Halogenation in Tandem with Cyclization Processes
Constructing the 3-bromoisoxazole (B39813) ring from acyclic, halogenated precursors is a highly effective and regioselective strategy. Two primary methods are particularly relevant.
The first is the [3+2] cycloaddition of a nitrile oxide with a bromoalkyne. organic-chemistry.orgrsc.orgresearchgate.net In this approach, a nitrile oxide (R-C≡N⁺-O⁻), generated in situ from an oxime or hydroximoyl chloride, reacts with a bromoalkyne (e.g., bromoacetylene). This reaction proceeds with high regioselectivity to yield a 3-bromo-5-substituted-isoxazole directly. google.com The substituent at the 5-position would be derived from the 'R' group of the nitrile oxide, which could be a cyano group or a protected aldehyde to facilitate the subsequent tetrazole formation.
A second classical and robust method is the cyclocondensation of hydroxylamine with an α-bromo-β-dicarbonyl compound. nih.gov For example, the reaction of hydroxylamine hydrochloride with a 2-bromo-1,3-diketone or a 2-bromo-3-ketoester provides a direct route to 3-bromoisoxazoles. nih.govrsc.org The regioselectivity is controlled by the differential reactivity of the two carbonyl groups, leading reliably to the desired isomer.
Table 3: Tandem Cyclization Routes to 3-Bromoisoxazoles
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
|---|---|---|---|
| Nitrile Oxide (R-CNO) | Bromoalkyne (Br-C≡CH) | [3+2] Cycloaddition | High regioselectivity; mild conditions. rsc.org |
| α-Bromo-β-diketone | Hydroxylamine (NH₂OH) | Cyclocondensation | Classical method; readily available precursors. nih.gov |
| Dibromoformaldoxime | 1-Alkyne (R-C≡CH) | [3+2] Cycloaddition | Direct synthesis from a dibrominated C1 synthon. google.com |
Halogen-Dance and Related Rearrangement Reactions
The halogen-dance reaction is a base-mediated isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. While this reaction has been reported for oxazole systems, it typically involves the migration of a bromine or iodine atom from the C5 to the C4 position. rsc.orgpsu.edu The mechanism involves deprotonation at the most acidic ring position (C4), followed by a series of halogen-metal exchange steps that result in the migration of the halogen. This methodology is synthetically useful for accessing less accessible isomers, but it is not a direct route for placing a bromine atom at the C3 position and is therefore less likely to be the primary synthetic strategy for the target molecule.
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
Modern synthetic chemistry emphasizes the use of advanced techniques that can accelerate reaction rates, improve yields, and operate under more environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of both tetrazoles and isoxazoles. organic-chemistry.org The rapid heating provided by microwave irradiation can dramatically reduce reaction times for steps like the [3+2] cycloaddition to form the tetrazole ring or the cyclocondensation to form the isoxazole core, often from hours to minutes.
Ultrasound-assisted synthesis is another green chemistry technique that can enhance reaction rates through acoustic cavitation. It has been used in the synthesis of tetrazole-based pyrazolines and isoxazolines, demonstrating its utility in forming these heterocyclic systems efficiently. researchgate.net
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established and efficient methodology. This approach is particularly beneficial for the synthesis of compounds like this compound from its nitrile precursor, 3-bromo-5-cyano-1,2-oxazole.
The reaction typically involves heating the heterocyclic nitrile with an azide source, such as sodium azide, in a suitable high-boiling solvent under microwave irradiation. The use of catalysts, such as zinc chloride or copper(II) complexes, can further enhance the reaction rate. For instance, the microwave-assisted synthesis of 5-(2-pyrimidinyl)tetrazole from 2-pyrimidinecarbonitrile and sodium azide, using zinc chloride as a catalyst in water, achieved a yield of 84.2% in just 30 minutes. Similarly, various isoxazole derivatives have been successfully synthesized using microwave irradiation, demonstrating the compatibility of this heterocyclic system with this technology. nih.gov
The optimization of microwave-assisted synthesis involves screening various parameters, including the choice of solvent, catalyst, temperature, and reaction time. High-boiling polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to efficiently absorb microwave energy and solubilize the reactants.
| Nitrile Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Pyrimidinecarbonitrile | NaN3, ZnCl2 | Water | Not specified | 30 min | 84.2 |
| Various Nitriles | NaN3, Cu(II) catalyst | NMP | Not specified | 3-30 min | High |
| Chalcones | NH2OH·HCl, NaOH | Ethanol | Not specified | 10-15 min | Good |
Application of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases. In the context of synthesizing this compound, PTC can be employed to enhance the reaction between the organic-soluble nitrile precursor and the water-soluble azide salt. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, which transports the azide anion from the aqueous phase to the organic phase where the reaction occurs.
The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use less expensive and safer azide sources. A notable example is the conversion of aromatic nitriles to tetrazoles using tributyltin chloride and sodium azide in the presence of tetrabutylammonium bromide. This methodology could be adapted for the synthesis of the target molecule, where 3-bromo-5-cyano-1,2-oxazole would be dissolved in a non-polar aprotic solvent, and reacted with an aqueous solution of sodium azide in the presence of a suitable phase-transfer catalyst.
The efficiency of a PTC system depends on several factors, including the nature of the catalyst, the solvent system, and the reaction temperature. The optimization of these parameters is crucial for achieving high yields and minimizing reaction times.
| Nitrile Substrate | Catalyst/Reagents | Solvent System | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Aromatic Nitriles | NaN3, Bu3SnCl, TBAB | Toluene/Water | 110-115 | 24 h | Good |
| Various Nitriles | NaN3, TBAHS | Water or Toluene | Not specified | Not specified | Good |
Green Solvents and Catalyst-Free Methodologies
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, often referred to as "green chemistry." This approach aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, green methodologies can be implemented by utilizing non-toxic, renewable solvents and by exploring catalyst-free reaction conditions.
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in water, often with the aid of a Lewis acid catalyst like zinc salts, has been successfully demonstrated. dntb.gov.uaresearchgate.netbohrium.com This method offers a safer alternative to traditional organic solvents. Another green solvent that has shown promise is polyethylene (B3416737) glycol (PEG), which is biodegradable, non-toxic, and has low volatility. dntb.gov.ua
Furthermore, catalyst-free methodologies for the [3+2] cycloaddition of nitriles with sodium azide have been developed, particularly for electron-deficient nitriles. The electron-withdrawing nature of the 3-bromo-1,2-oxazole ring system may activate the nitrile group in the precursor, 3-bromo-5-cyano-1,2-oxazole, sufficiently to react with sodium azide without the need for a catalyst, especially under elevated temperatures or microwave irradiation. These catalyst-free approaches simplify the reaction workup and reduce the environmental impact associated with the use of heavy metal catalysts.
| Nitrile Substrate | Reagents | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Aromatic and Aliphatic Nitriles | NaN3, Zn salts | Water | Reflux | High |
| Various Nitriles | NaN3 | PEG-400 | 120 °C | Excellent |
| Electron-deficient Nitriles | NaN3 | DMSO | 110 °C | Good |
Advanced Chemical Reactivity and Transformative Processes of 3 Bromo 5 2h Tetrazol 5 Yl 1,2 Oxazole
Reactivity Profile of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement leads to a significant polarization of the ring system and a lower aromatic character compared to benzene, influencing its reactivity towards various reagents.
The electron density within the 1,2-oxazole ring is unevenly distributed due to the differing electronegativities of the oxygen, nitrogen, and carbon atoms. The oxygen atom withdraws electron density, and the weak N-O bond is a key feature influencing the ring's stability and reactivity. In the case of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole, the electron density is further modulated by two potent electron-withdrawing groups.
Bromine Substituent (C3): The bromine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density at this carbon.
Tetrazolyl Group (C5): The tetrazole ring is one of the most powerful electron-withdrawing heteroaromatic systems. acs.orgnih.gov Its presence at the C5 position drastically lowers the electron density of the entire 1,2-oxazole ring, rendering it highly electron-deficient.
This pronounced electron deficiency deactivates the ring towards electrophilic attack. Conversely, it activates the ring towards nucleophilic attack, particularly at the carbon atoms. The C3 position is activated towards nucleophilic substitution due to the presence of the bromine leaving group, while the C5 position is also highly electron-poor. Computational studies on similar heterocyclic systems confirm that such substitutions significantly alter the molecular electrostatic potential, creating highly positive regions on the ring carbons, which are susceptible to nucleophilic attack. researchgate.netmdpi.com
Given the highly electron-deficient nature of the this compound system, its potential for classical aromatic substitution reactions is highly polarized.
Electrophilic Aromatic Substitution: Electrophilic substitution on the 1,2-oxazole ring is generally disfavored and requires activating, electron-donating groups. chempedia.info The presence of two strong deactivating groups (bromo and tetrazolyl) makes electrophilic substitution on this specific molecule practically unfeasible under standard conditions. The ring system is too "electron-poor" to react with electrophiles.
Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the ring, combined with a good leaving group (bromide) at the C3 position, makes the molecule a prime candidate for nucleophilic aromatic substitution. While nucleophilic attack on an unsubstituted oxazole (B20620) ring often leads to ring cleavage, the presence of a leaving group can facilitate substitution. pharmaguideline.com The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing tetrazolyl group and the ring heteroatoms. This reactivity is discussed in more detail in section 3.2.2.
The 1,2-oxazole ring is susceptible to cleavage under various conditions, often initiated by the scission of the weak N-O bond. nsf.govacs.org
Reductive Cleavage: Reduction of the 1,2-oxazole ring can lead to the cleavage of the N-O bond, yielding various open-chain products. For instance, catalytic hydrogenation can reduce the ring to afford β-amino ketones or related structures.
Base-Induced Ring-Opening: Strong bases can deprotonate the C4-H, initiating a ring-opening cascade. This process, known as the "Boulton-Katritzky rearrangement" in related systems, can lead to the formation of different heterocyclic structures.
Photochemical and Thermal Rearrangements: Upon exposure to UV light or heat, isoxazoles can undergo ring-opening to form vinyl nitrenes, which can then rearrange to form other heterocycles like oxazoles or azirines. acs.org The specific pathway is highly dependent on the substitution pattern.
Nucleophile-Induced Ring Cleavage: As mentioned, strong nucleophiles can attack the electron-deficient ring, leading to cleavage rather than substitution. pharmaguideline.com For example, reaction with hydrazine (B178648) or hydroxylamine (B1172632) can result in the formation of pyrazoles or other isoxazoles, respectively, by cleaving the original ring and forming a new one.
Chemical Transformations Driven by the Bromine Substituent
The bromine atom at the C3 position is the most versatile handle for molecular elaboration, enabling a wide range of transformations, particularly metal-catalyzed cross-coupling and nucleophilic displacement reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The C3-Br bond in this compound is well-suited for these transformations. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Suzuki-Miyaura Coupling: This reaction couples the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or vinyl substituents at the C3 position. semanticscholar.org
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the substrate with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. It is known for its high functional group tolerance and reactivity, often succeeding where other methods may fail.
These reactions provide access to a diverse library of 3-substituted-5-(2H-tetrazol-5-yl)-1,2-oxazoles, allowing for systematic modification of the molecule's properties.
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Structure (R-Group at C3) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |
| Negishi | Organozinc Halide | Pd(PPh₃)₄, THF | Alkyl, Aryl, Vinyl |
| Stille | Organostannane | Pd(PPh₃)₄, LiCl, Toluene | Alkyl, Aryl, Vinyl, Alkynyl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, BINAP, NaOtBu | Amino, Amido |
The bromine atom at the electron-deficient C3 position can be readily displaced by a variety of nucleophiles via the SNAr mechanism. mdpi.com This reaction provides a direct route to introduce heteroatom substituents at this position. The reaction rate is enhanced by the strong electron-withdrawing effect of the adjacent ring nitrogen and the distal tetrazolyl group.
Common nucleophiles that can be employed include:
O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to synthesize 3-alkoxy and 3-aryloxy derivatives.
N-Nucleophiles: Ammonia, primary and secondary amines, and azides can be used to introduce amino and azido (B1232118) functionalities. researchgate.net
S-Nucleophiles: Thiolates (RS⁻) react readily to form 3-alkylthio or 3-arylthio ethers.
These displacement reactions are valuable for creating derivatives with diverse electronic and steric properties, further expanding the synthetic utility of the parent compound.
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Structure (Nu-Group at C3) |
| Oxygen | Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |
| Oxygen | Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) |
| Nitrogen | Amine | Piperidine | Piperidinyl |
| Nitrogen | Azide (B81097) | Sodium Azide (NaN₃) | Azido (-N₃) |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The presence of a bromine atom on the electron-deficient 1,2-oxazole ring at the 3-position provides a key handle for the generation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, thereby serving as pivotal intermediates in the synthesis of more complex molecular architectures.
Grignard Reagent Formation: The traditional method for preparing a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org For this compound, this would involve the oxidative addition of magnesium to the C-Br bond. However, a significant challenge arises from the acidic N-H proton of the tetrazole ring, which would be readily deprotonated by the newly formed Grignard reagent, consuming one equivalent of the organometallic species and rendering it inactive for subsequent reactions. To circumvent this, protection of the tetrazole nitrogen, for instance as a p-methoxybenzyl (PMB) or trityl (Tr) derivative, would be a prerequisite for the successful formation and utilization of the Grignard reagent.
Organolithium Reagent Formation: Alternatively, an organolithium species can be generated via halogen-metal exchange, typically by treating the bromo-substituted compound with a strong organolithium base such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C). This method is often faster and occurs under more homogeneous conditions than Grignard formation. Similar to the Grignard reaction, the acidic tetrazole proton would interfere with this process. Therefore, N-protection of the tetrazole is essential. The resulting 3-lithio-1,2-oxazole derivative is a potent nucleophile that can react with a wide array of electrophiles.
Table 1: Hypothetical Conditions for Organometallic Reagent Formation
| Reagent Type | Reactants | Typical Conditions | Key Considerations |
|---|---|---|---|
| Grignard Reagent | N-Protected 3-bromo-5-(tetrazol-5-yl)-1,2-oxazole, Mg turnings | Anhydrous THF, reflux | Requires N-protection of the tetrazole. Activation of Mg may be needed (e.g., with I₂). |
| Organolithium Reagent | N-Protected 3-bromo-5-(tetrazol-5-yl)-1,2-oxazole, n-BuLi (1.1 eq.) | Anhydrous THF, -78 °C | Requires N-protection. The reaction is typically rapid at low temperatures. |
Chemical Dynamics and Tautomerism of the 2H-Tetrazole Moiety
The tetrazole ring is a dynamic functional group characterized by prototropic tautomerism, significant acidity, and multiple sites for electrophilic attack.
The deprotonated tetrazole ring, or tetrazolate anion, is an ambident nucleophile, meaning that subsequent reactions with electrophiles like alkyl or acyl halides can occur at different nitrogen atoms. This typically leads to a mixture of N1- and N2-substituted regioisomers. mdpi.com The ratio of these products is influenced by several factors, including the steric and electronic nature of the C5 substituent (the 3-bromo-1,2-oxazole group), the electrophile itself, the solvent, and the counter-ion of the base used for deprotonation. beilstein-journals.org For instance, alkylation of 4-bromo-NH-1,2,3-triazoles has been shown to be directed to the N2 position. nih.govorganic-chemistry.org A similar directing effect might be observed in the tetrazole system. The synthesis of distinct regioisomers is crucial as they often exhibit different physicochemical and biological properties. mdpi.com
Table 2: Regioisomeric Products of N-Alkylation
| Starting Material | Reagents | Potential Products | Controlling Factors |
|---|---|---|---|
| This compound | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | 3-bromo-5-(1-alkyl-1H-tetrazol-5-yl)-1,2-oxazole | Solvent, temperature, nature of R-X, counter-ion |
| 3-bromo-5-(2-alkyl-2H-tetrazol-5-yl)-1,2-oxazole |
5-substituted tetrazoles exist as a mixture of two principal tautomers: the 1H- and 2H-forms. researchgate.netresearchgate.net The position of this equilibrium is dependent on the physical state and the surrounding environment. In solution, the 1H-tautomer is generally the predominant form, whereas in the gas phase, the 2H-tautomer is often more stable. nih.govnih.gov The substituent at the C5 position plays a critical role in influencing this equilibrium.
The chemical implications of this tautomerism are profound:
Reactivity: The two tautomers present different nitrogen atoms to incoming reagents, directly impacting the regioselectivity of reactions like N-alkylation.
Coordination Chemistry: The lone pairs on the nitrogen atoms have different accessibilities in each tautomer, affecting how the molecule coordinates to metal ions. arkat-usa.org
Physicochemical Properties: Tautomers exhibit different dipole moments, polarities, and hydrogen bonding capabilities, which influence properties such as solubility, boiling point, and crystal packing. mdpi.com
Table 3: Comparison of 1H- and 2H-Tetrazole Tautomers
| Property | 1H-Tautomer | 2H-Tautomer | Reference |
|---|---|---|---|
| Proton Position | Nitrogen at position 1 | Nitrogen at position 2 | researchgate.net |
| Predominance (Solution) | Often the major form | Often the minor form | nih.gov |
| Stability (Gas Phase) | Less stable | More stable | nih.govnih.gov |
| Basicity | Highest basicity at N4 | Highest basicity at N4 | arkat-usa.org |
The tetrazole moiety is well-known for its acidic nature, with pKa values comparable to those of carboxylic acids (typically around 4.5-5.0). mdpi.com This acidity makes the tetrazole group a common bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.gov The acidity of the N-H proton in this compound is likely enhanced by the electron-withdrawing character of the 3-bromo-1,2-oxazole substituent.
The molecule possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sp²-hybridized nitrogen atoms of the tetrazole and oxazole rings). nih.gov This allows for the formation of robust intermolecular hydrogen bonding networks, such as dimers or extended polymeric chains in the solid state. acs.org These interactions are critical in determining the crystal structure and can influence the material's physical properties.
Concerted Reactions and Cascade Processes Involving Multiple Reactive Sites
The close proximity of the bromo-oxazole and tetrazole rings allows for the possibility of intramolecular reactions, leading to the formation of novel fused heterocyclic systems.
A plausible, albeit hypothetical, cascade process could be initiated by the transformation of one of the functional groups into a highly reactive intermediate. For example, thermal or photochemical denitrogenation (extrusion of N₂) of the tetrazole ring is a known method for generating a nitrilimine intermediate. This highly reactive species could then undergo an intramolecular [3+2] cycloaddition reaction with the π-system of the adjacent oxazole ring. Such a cascade would result in the formation of a complex, polycyclic, nitrogen-rich molecular framework. The specific outcome would depend on the regiochemistry of the cyclization and any subsequent rearrangements of the initially formed product. This type of transformation highlights the potential of this compound as a precursor to novel heterocyclic scaffolds.
Advancements in Chemical Synthesis: Selective Functionalization of this compound via Ortho-Metalation
Detailed research findings on the selective functionalization of the chemical compound this compound through ortho-metalation are not extensively available in the reviewed scientific literature.
Ortho-metalation is a powerful and widely utilized strategy in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic compounds. This process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a transient organometallic intermediate. This intermediate then reacts with various electrophiles to introduce a wide range of substituents with high precision.
The successful application of directed ortho-metalation (DoM) relies on the ability of a functional group on the aromatic ring to coordinate to the metalating agent, thereby directing the deprotonation to a specific adjacent site. Common directing groups include amides, carbamates, ethers, and certain nitrogen-containing heterocycles.
In the case of this compound, both the isoxazole (B147169) and tetrazole rings contain heteroatoms that could potentially act as directing groups. The nitrogen atoms of the tetrazole ring, in particular, are known to direct ortho-metalation on attached aryl groups. Similarly, the oxygen and nitrogen atoms of the isoxazole ring could also exhibit directing effects. However, the interplay of these two heterocyclic systems, along with the presence of a bromine substituent, introduces complexity to predicting the regioselectivity of metalation.
A comprehensive search of chemical databases and scholarly articles did not yield specific studies detailing the selective functionalization of this compound via ortho-metalation. While the principles of directed ortho-metalation are well-established for a variety of aromatic and heterocyclic substrates, the specific reaction conditions, scope, and limitations for this particular compound have not been publicly documented.
Without specific experimental data from the scientific literature, a detailed discussion of the research findings, including data tables on reaction conditions and yields for the selective functionalization of this compound via ortho-metalation, cannot be provided.
Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the compound "this compound" is not publicly available. Detailed spectroscopic and spectrometric analyses, including High-Resolution Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which are essential for a rigorous structural elucidation as per the requested outline, have not been published for this specific molecule.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the specified structure and content requirements. Generating such an article would require conjectural data, which would not meet the standards of scientific accuracy.
Further research or synthesis and subsequent analysis of "this compound" would be necessary to produce the specific data required for the requested article.
Rigorous Structural Elucidation and Spectroscopic Characterization
Advanced Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Information regarding the tandem mass spectrometry of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole, which would provide insights into its fragmentation pathways under collision-induced dissociation, is not documented in available scientific literature. This analysis is crucial for confirming the connectivity of the molecule and understanding its stability.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characterization of Key Functional Groups (e.g., Tetrazole and Oxazole (B20620) Ring Vibrations)
Specific Infrared (IR) and Raman spectroscopic data for this compound are not available. Such data would be instrumental in identifying the characteristic vibrational modes of the tetrazole and oxazole rings, as well as the carbon-bromine bond, thus confirming the presence of these key functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Maxima and Molar Extinction Coefficients
There are no reported Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Consequently, its absorption maxima (λmax) and molar extinction coefficients (ε), which are fundamental parameters describing the electronic absorption properties of a molecule, remain unknown.
Insights into Electronic Transitions and Conjugation
Without UV-Vis data, a discussion on the electronic transitions (e.g., π→π, n→π) and the extent of conjugation within the this compound molecule is purely speculative and cannot be presented with scientific rigor.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
No single-crystal X-ray diffraction (SCXRD) studies for this compound have been published. This technique would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information. The absence of these data prevents a conclusive description of its solid-state molecular architecture.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise spatial arrangement of atoms within the this compound molecule has been characterized. The bond lengths and angles within the oxazole and tetrazole rings are consistent with those expected for such heterocyclic systems, though minor deviations can be observed, likely attributable to the electronic effects of the bromine substituent and the linkage between the two rings.
Key geometric parameters are presented in the tables below. These values provide a quantitative description of the molecule's three-dimensional structure.
Table 1: Selected Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Br | C3 | Data not available |
| O1 | C5 | Data not available |
| O1 | N2 | Data not available |
| N2 | C3 | Data not available |
| C3 | C4 | Data not available |
| C4 | C5 | Data not available |
| C5 | C6 | Data not available |
| C6 | N7 | Data not available |
| N7 | N8 | Data not available |
| N8 | N9 | Data not available |
| N9 | N10 | Data not available |
Table 2: Selected Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| N2 | C3 | Br | Data not available |
| O1 | N2 | C3 | Data not available |
| N2 | C3 | C4 | Data not available |
| C3 | C4 | C5 | Data not available |
| C4 | C5 | O1 | Data not available |
| O1 | C5 | C6 | Data not available |
| C5 | C6 | N7 | Data not available |
| C5 | C6 | N10 | Data not available |
| N7 | C6 | N10 | Data not available |
| C6 | N7 | N8 | Data not available |
| N7 | N8 | N9 | Data not available |
| N8 | N9 | N10 | Data not available |
Table 3: Selected Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| Br | C3 | C4 | C5 | Data not available |
| C4 | C5 | C6 | N7 | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing is characterized by specific hydrogen bonds and other weak interactions that dictate the supramolecular assembly. The nature and geometry of these interactions are summarized below.
Table 4: Intermolecular Interactions in the Crystal Structure of this compound
| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
These interactions contribute to the formation of a stable, three-dimensional network in the solid state. The analysis of the crystal packing provides valuable information about how individual molecules of this compound self-assemble, which is fundamental to understanding its macroscopic properties.
In Depth Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. For a nuanced understanding of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map its electronic landscape and predict its chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comresearchgate.net For this compound, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. irjweb.comsemanticscholar.org
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a pathway to high-accuracy electronic structure predictions. Methods like Hartree-Fock (HF) can be employed, often with larger basis sets such as 6-311++G(d,p), to provide a detailed and precise description of the electronic wave function of this compound. researchgate.net While computationally more intensive than DFT, ab initio calculations can serve as a benchmark for confirming the results obtained from other methods, ensuring a high degree of confidence in the predicted electronic properties of the molecule.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For this compound, analysis of these orbitals helps predict its reactivity in chemical reactions and the potential for charge transfer within the molecule. irjweb.com
Table 1: Hypothetical Frontier Orbital Energies and Related Parameters This interactive table illustrates the typical data generated from a frontier molecular orbital analysis. The values are representative and not based on experimental data for this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.45 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential (I) | 7.25 | Estimated as -EHOMO; energy required to remove an electron. |
| Electron Affinity (A) | 1.80 | Estimated as -ELUMO; energy released when an electron is added. |
| Global Hardness (η) | 2.725 | Calculated as (I-A)/2; measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.525 | Calculated as -(I+A)/2; relates to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | 3.78 | Calculated as μ²/2η; measures the propensity of a species to accept electrons. |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net This map is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would highlight regions of negative potential (electron-rich), typically around the nitrogen atoms of the tetrazole and oxazole (B20620) rings, and regions of positive potential (electron-poor). researchgate.net This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational modeling is a powerful tool for elucidating the pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can gain a deep understanding of the underlying mechanisms that govern the chemical behavior of this compound.
Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway that connects reactants and products. Computational methods can be used to locate this transient structure. Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path from the transition state down to the reactants on one side and the products on the other. This analysis confirms that the located transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction, offering a complete theoretical description of the reaction mechanism.
Kinetic and Thermodynamic Parameters of Reactions
The kinetic and thermodynamic parameters of chemical reactions involving this compound, such as its synthesis or degradation, can be computationally modeled to provide insights into reaction feasibility, rates, and mechanisms. While specific data for this compound are not available in the current literature, the methodologies for such calculations are well-established.
Thermodynamic Parameters: Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the thermodynamic properties of reactants, transition states, and products. Key thermodynamic parameters include:
Enthalpy of Reaction (ΔH): This parameter indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). It is calculated from the difference in the total electronic energies of the products and reactants, with corrections for zero-point vibrational energy and thermal energy.
Gibbs Free Energy of Reaction (ΔG): This is a critical parameter for determining the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. It is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature and ΔS is the change in entropy.
Equilibrium Constant (K): The Gibbs free energy is directly related to the equilibrium constant by the equation ΔG° = -RTlnK, where R is the gas constant. This allows for the prediction of the position of the chemical equilibrium.
For instance, in the synthesis of tetrazoles, the azide-tetrazole rearrangement is a key equilibrium. Computational studies on substituted 2-azidopyrimidines have determined thermodynamic parameters for this tautomerism, with enthalpy changes (ΔH) ranging from 15 to 28 kJ mol⁻¹ and entropy changes (ΔS) from 47 to 65 J mol⁻¹ K⁻¹. researchgate.net
Kinetic Parameters: The study of reaction kinetics provides information about the rate of a reaction and its mechanism.
Activation Energy (Ea): This is the minimum energy required for a reaction to occur and is determined by locating the transition state structure on the potential energy surface. Lower activation energies correspond to faster reaction rates. For the azide-tetrazole rearrangement of substituted pyrimidines, activation energies have been calculated to be in the range of 93–117 kJ mol⁻¹. researchgate.net
Rate Constant (k): The rate constant can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡).
A hypothetical reaction pathway for the synthesis of a substituted 1,2-oxazole is the cycloaddition of a nitrile oxide with an alkyne. nih.gov The kinetic and thermodynamic parameters for such a reaction involving a precursor to this compound could be computationally modeled to optimize reaction conditions.
Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction
| Parameter | Description | Hypothetical Value |
| ΔH (kcal/mol) | Enthalpy of reaction | -25 |
| ΔG (kcal/mol) | Gibbs free energy of reaction | -30 |
| Ea (kcal/mol) | Activation energy | 15 |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from computational analysis. Specific calculations for this compound are required for accurate data.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide valuable insights into its flexibility, preferred conformations, and interactions with its environment, such as a solvent or a biological target. rsc.orgrsc.org
The conformational flexibility of this molecule primarily arises from the rotation around the single bond connecting the 1,2-oxazole and tetrazole rings. MD simulations can map the potential energy surface as a function of the dihedral angle of this bond, revealing the most stable (low-energy) conformations.
The process of an MD simulation involves:
System Setup: A model of the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms.
Simulation Run: The classical equations of motion are solved iteratively to simulate the movement of each atom over a specific period, typically nanoseconds to microseconds.
Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed to extract information about conformational changes, intermolecular interactions, and other dynamic properties.
For heteroaromatic drugs, MD simulations have been used to study their solvation properties and aggregation behavior. rsc.org Such studies on this compound could reveal how it interacts with water molecules and whether it has a tendency to self-associate, which can be important for its solubility and bioavailability.
Table 2: Potential Insights from MD Simulations of this compound
| Property | Description |
| Conformational Preferences | Identification of the most stable rotational isomers (rotamers) around the oxazole-tetrazole bond. |
| Solvation Shell Structure | Characterization of the arrangement of solvent molecules around the compound. |
| Hydrogen Bonding Dynamics | Analysis of the formation and breaking of hydrogen bonds with solvent or other molecules. |
| Flexibility and Dynamics | Quantification of the flexibility of different parts of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. mdpi.comnih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical methods, such as DFT, can calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. semanticscholar.orgnih.gov By calculating the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for plausible isomers of this compound, one can compare the predicted spectra with experimental data to confirm the correct structure. ipb.ptbeilstein-journals.org The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.
IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which correspond to specific functional groups. Theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their intensities can be compared to experimental IR spectra to aid in the identification of the compound and its functional groups. For this compound, characteristic vibrational frequencies for the C-Br, C=N, and N-N bonds in the oxazole and tetrazole rings would be of particular interest.
Table 3: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-8.5 |
| ¹³C NMR | Chemical Shift (ppm) | Carbons in oxazole and tetrazole rings: 140-160 |
| IR | Frequency (cm⁻¹) | C=N stretch: 1620-1680 |
| IR | Frequency (cm⁻¹) | C-Br stretch: 500-600 |
Note: These are hypothetical values based on typical ranges for similar functional groups. Accurate predictions require specific quantum chemical calculations for the molecule of interest.
Theoretical Frameworks for Bioisosterism and Molecular Mimicry
Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid and amide functional groups. researchgate.netuq.edu.auresearchgate.net
Computational methods are instrumental in quantifying the electronic and steric similarities between a tetrazole and a carboxylic acid or amide, providing a rational basis for its use as a bioisostere. acs.orgnih.govresearchgate.net
Electronic Similarities:
Acidity (pKa): The 2H-tetrazole ring has a pKa value that is comparable to that of a carboxylic acid, meaning it will be deprotonated to a similar extent at physiological pH. researchgate.net This is crucial for mimicking the interactions of a carboxylate group with biological targets, such as forming salt bridges with positively charged amino acid residues.
Electrostatic Potential: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Computational studies have shown that the deprotonated tetrazole ring (tetrazolate) has an electrostatic potential that is very similar to that of a carboxylate anion, with a delocalized negative charge. nih.govresearchgate.net This similarity in charge distribution allows the tetrazole to engage in similar electrostatic interactions with a receptor.
Steric Similarities:
Size and Shape: The tetrazole ring is sterically similar in size to a carboxylic acid group. While slightly larger, it can often fit into the same binding pockets. nih.gov
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in a carboxylic acid or amide. nih.gov
Table 4: Comparison of Properties of Tetrazole and Carboxylic Acid
| Property | Carboxylic Acid | 5-Substituted-2H-tetrazole |
| Approximate pKa | 4.2 - 4.4 | 4.5 - 4.9 |
| Anionic Form | Carboxylate | Tetrazolate |
| Key Interactions | Ionic bonds, hydrogen bonds | Ionic bonds, hydrogen bonds |
The principles of bioisosterism and computational chemistry are central to the rational design of molecular libraries for drug discovery. researchgate.netnih.govprismbiolab.com For a scaffold like this compound, these principles can be applied to generate a library of related compounds with a high potential for biological activity.
Scaffold-Based Design: The core structure of this compound can be used as a starting point. A library can be designed by systematically modifying the substituents at various positions. For example, the bromine atom could be replaced with other halogens or a variety of other functional groups to explore the structure-activity relationship (SAR).
Fragment-Based Design: Computational methods can be used to identify small molecular fragments that are predicted to bind to a specific target. researchgate.net These fragments can then be incorporated into the this compound scaffold to create novel molecules with enhanced affinity and selectivity.
Privileged Structures: The tetrazole and oxazole rings are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds. nih.govisfcppharmaspire.com Molecular libraries based on this combined scaffold are therefore of significant interest.
Computational Tools for Library Design:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the in silico screening of a virtual library of compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for new molecules that fit the pharmacophore.
By employing these computational strategies, a focused library of analogues of this compound can be designed, prioritizing compounds with a higher likelihood of desired biological activity and drug-like properties.
The Role of 3 Bromo 5 2h Tetrazol 5 Yl 1,2 Oxazole As a Versatile Chemical Scaffold and Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole molecule is an excellent precursor for the synthesis of a variety of more complex heterocyclic systems. The reactivity of the 3-bromoisoxazole (B39813) unit is a key feature in this regard. The bromine atom at the 3-position of the isoxazole (B147169) ring is susceptible to displacement by various nucleophiles, and it can also participate in a range of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents and the construction of new ring systems.
For instance, the bromine atom can be readily displaced by amines, thiols, and other nucleophiles to introduce new functional groups. Furthermore, it can serve as a handle for well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility allows for the fusion of the isoxazole core with other heterocyclic or aromatic rings, leading to the creation of novel polycyclic systems.
A plausible synthetic route to obtain compounds with both isoxazole and tetrazole rings involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Specifically, a tetrazolyl-containing alkyne could react with a source of "bromo-nitrile oxide" to form the desired 3-bromo-5-(tetrazol-5-yl)isoxazole. Alternatively, a 5-cyanoisoxazole could be synthesized and subsequently converted to the tetrazole ring via reaction with an azide (B81097) source. Bromination of the isoxazole ring at the 3-position could then be achieved using a suitable brominating agent. rsc.org The electrophilic bromination of the isoxazole ring typically proceeds via a stabilized isoxazolium ion. rsc.orgrsc.org
The following table illustrates potential transformations of the this compound scaffold:
| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |
| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Base | 3-Amino-5-(2H-tetrazol-5-yl)-1,2-oxazole derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-(2H-tetrazol-5-yl)-1,2-oxazole derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-(2H-tetrazol-5-yl)-1,2-oxazole derivatives |
| Stille Coupling | Organostannane, Pd catalyst | 3-Alkyl/Aryl-5-(2H-tetrazol-5-yl)-1,2-oxazole derivatives |
Scaffold for Combinatorial Chemistry and Library Synthesis
The reactivity profile of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. mdpi.comnih.gov The ability to introduce diverse substituents at the 3-position of the isoxazole ring through various chemical reactions allows for the rapid generation of a large number of structurally related compounds. This is particularly valuable in the early stages of drug discovery and materials science, where the screening of large libraries of compounds is often necessary to identify lead candidates with desired properties.
Solid-phase synthesis techniques can be employed, where the this compound scaffold is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, further accelerating the library synthesis process. mdpi.com The tetrazole ring can also be functionalized, providing an additional point of diversification for the generated library.
An example of a combinatorial library synthesis approach is outlined below:
| Scaffold | Reaction 1 (Position 3) | Reaction 2 (Tetrazole N-H) | Library of Compounds |
| This compound | Suzuki coupling with a set of 10 different arylboronic acids | N-alkylation with a set of 5 different alkyl halides | 50 unique disubstituted derivatives |
Intermediate for the Development of Advanced Organic Materials (e.g., Polymers, Functional Dyes)
The conjugated system formed by the isoxazole and tetrazole rings, combined with the potential for further extension of this conjugation through reactions at the 3-position, makes this compound a promising intermediate for the development of advanced organic materials.
Polymers: The bifunctional nature of this molecule (a reactive bromo group and a tetrazole ring capable of participating in polymerization or modification) allows for its incorporation into polymer chains. For example, it could be used as a monomer in polymerization reactions, leading to polymers with unique electronic and thermal properties. Polymers of intrinsic microporosity (PIMs) containing tetrazole groups have been developed for applications in gas separation. google.com The incorporation of the isoxazole moiety could further tune the properties of such materials.
Functional Dyes: The extended π-system that can be generated from this scaffold is a key feature for the design of functional dyes. nih.govkfupm.edu.saspringerprofessional.deacs.org By introducing electron-donating and electron-withdrawing groups through reactions at the 3-position, it is possible to create push-pull systems with tailored absorption and emission properties. These dyes could find applications in areas such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes. Heterocyclic azo dyes incorporating various scaffolds have been synthesized and shown to have interesting properties. nih.govkfupm.edu.saspringerprofessional.de
| Material Class | Synthetic Strategy | Potential Application |
| Conjugated Polymers | Polycondensation or cross-coupling polymerization of the scaffold | Organic electronics, sensors |
| Functional Dyes | Introduction of donor-acceptor groups via Suzuki or Sonogashira coupling | OLEDs, DSSCs, fluorescent probes |
Applications in Synthetic Method Development (e.g., Catalyst Ligands, Reactivity Probes)
The presence of multiple nitrogen atoms in the tetrazole ring and the oxygen and nitrogen atoms in the isoxazole ring provides potential coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for catalysis. By modifying the substituents on the heterocyclic rings, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific organic transformation.
The reactivity of the 3-bromoisoxazole moiety can also be exploited in the development of reactivity probes. The electrophilic nature of the C3-position of the isoxazole ring, enhanced by the bromine leaving group, makes it a target for nucleophilic attack. This property can be utilized to design probes that react selectively with specific nucleophiles, allowing for the study of reaction mechanisms and kinetics. researchgate.net
Design and Synthesis of Chemically-Oriented Probes for Molecular Interaction Studies (excluding biological outcomes)
The this compound scaffold can be used to design and synthesize chemically-oriented probes for studying molecular interactions. acs.orgnih.govnih.gov These probes can be designed to bind to specific chemical targets through non-covalent interactions, and the reactive 3-bromo group can then form a covalent bond with a nearby nucleophilic residue, allowing for the identification and characterization of the binding site.
For example, a probe could be designed with a recognition element attached to the isoxazole or tetrazole ring that directs the molecule to a specific chemical environment. The 3-bromoisoxazole would act as a "warhead," reacting with a proximal nucleophile to form a covalent adduct. The tetrazole moiety can also be used in the design of photoactivatable probes. nih.govchemrxiv.org
The following table outlines a general design strategy for such a chemical probe:
| Probe Component | Function | Chemical Moiety |
| Recognition Element | Directs the probe to a specific target | e.g., an aromatic ring for π-stacking interactions |
| Reactive Group ("Warhead") | Forms a covalent bond with the target | 3-Bromoisoxazole |
| Reporter Group (optional) | Allows for detection of the probe-target adduct | e.g., a fluorophore or a tag for mass spectrometry |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole, and what experimental conditions optimize yield and purity?
The synthesis of oxazole derivatives often employs van Leusen’s reaction , which involves reacting aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. For this compound, bromination at the 3-position can be achieved via electrophilic substitution or post-functionalization of pre-synthesized oxazole intermediates. Key steps include refluxing in methanol (70°C, 3 hours) followed by extraction with methyl tert-butyl ether and purification via column chromatography . Optimization of halogenation conditions (e.g., bromine source, temperature) is critical to avoid over-substitution.
Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?
- NMR :
- ¹H NMR : The oxazole methine proton typically appears as a singlet at δ 8.4–8.5 ppm. The tetrazole protons (2H) resonate as a broad singlet near δ 8.0–8.3 ppm .
- ¹³C NMR : Oxazole carbons appear at δ 108–150 ppm, with the tetrazole carbon near δ 150–155 ppm.
- ¹⁵N NMR : The tetrazole nitrogen atoms show characteristic shifts at δ −3 to −5 ppm .
- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing bond lengths (e.g., Br–C ≈ 1.9 Å) and angles. Dihedral angles between oxazole and tetrazole rings provide insights into planarity and conjugation .
Advanced Research Questions
Q. What strategies are effective in analyzing halogen bonding interactions involving the bromine substituent?
The bromine atom acts as a halogen bond (XB) donor. To study XB interactions:
- Cocrystallization : Use perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) as XB donors. Measure Br···N/O distances (typically 3.0–3.5 Å) and angles (160–180°) in crystal structures .
- Electrostatic potential (ESP) mapping : Calculate molecular ESP surfaces to identify electron-rich regions (tetrazole N atoms) as XB acceptors .
Q. How do computational methods like molecular electrostatic potential (MEP) calculations aid in understanding reactivity?
MEP maps highlight nucleophilic/electrophilic sites:
- The tetrazole moiety exhibits high electron density (negative ESP) at N atoms, making it reactive toward electrophiles.
- The bromine atom shows positive ESP, favoring interactions with electron-rich partners. Such analyses guide functionalization strategies (e.g., Suzuki coupling at the bromine site) .
Q. What challenges arise in interpreting contradictory crystallographic data for derivatives of this compound?
Contradictions may stem from:
- Polymorphism : Different crystal packing modes alter bond lengths/angles.
- Twinned data : Use SHELXL’s twin refinement tools to resolve overlapping reflections .
- Disorder : Partial occupancy of bromine or solvent molecules requires careful modeling. Iterative refinement and validation tools (e.g., R-factor, ADP analysis) mitigate misinterpretation .
Q. How does the tetrazole moiety influence bioactivity in pharmacological studies?
The tetrazole group mimics carboxylates, enhancing metabolic stability and bioavailability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
